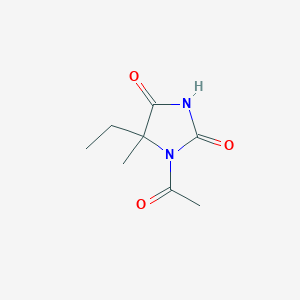
1-Acetyl-5-ethyl-5-methylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-5-ethyl-5-methylimidazolidine-2,4-dione typically involves the cyclization of amido-nitriles under mild reaction conditions . One common method includes the reaction of ethyl acetoacetate with urea in the presence of a base, followed by cyclization to form the imidazolidinedione ring .
Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization reaction .
Análisis De Reacciones Químicas
Types of Reactions: 1-Acetyl-5-ethyl-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazolidinediones and imidazolidines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Acetyl-5-ethyl-5-methylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Acetyl-5-ethyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
5-Ethyl-5-methylhydantoin: A closely related compound with similar structural features.
5-Methyl-5-ethyl-2,4-imidazolidinedione: Another similar compound with slight variations in its substituents.
Uniqueness: 1-Acetyl-5-ethyl-5-methylimidazolidine-2,4-dione is unique due to its specific acetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
6341-68-0 |
|---|---|
Fórmula molecular |
C8H12N2O3 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
1-acetyl-5-ethyl-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O3/c1-4-8(3)6(12)9-7(13)10(8)5(2)11/h4H2,1-3H3,(H,9,12,13) |
Clave InChI |
TUPNGYUJARITCA-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)NC(=O)N1C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


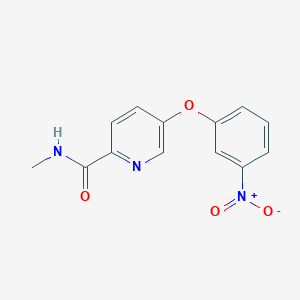

![4-[2-(Propan-2-ylamino)ethyl]phenol](/img/structure/B13999137.png)
![2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13999140.png)
![Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester](/img/structure/B13999141.png)
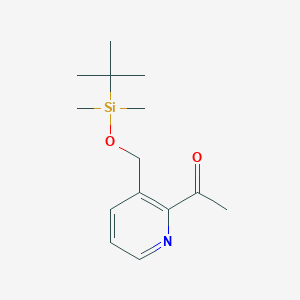

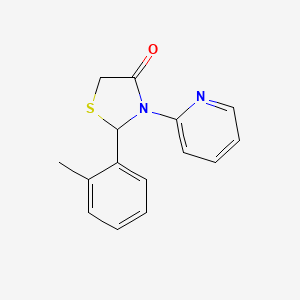
![2-((Dimethylamino)methyl)benzo[d]oxazol-6-amine](/img/structure/B13999158.png)
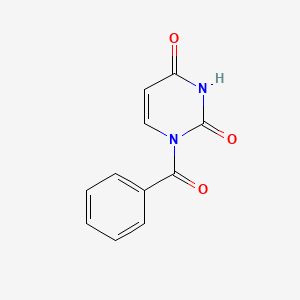
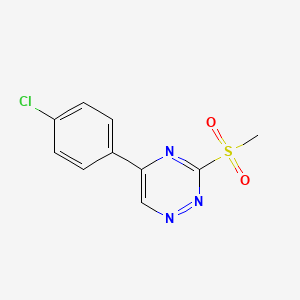
![N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine](/img/structure/B13999179.png)
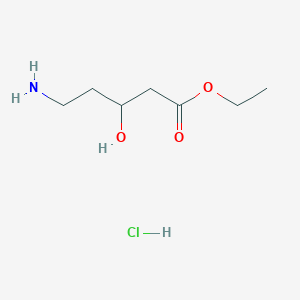
![Methyl 2-[(4-chlorophenyl)sulfanyl]benzoate](/img/structure/B13999190.png)
